Cas no 97315-40-7 (ethyl 2-4-(2-chloroethoxy)phenoxyacetate)

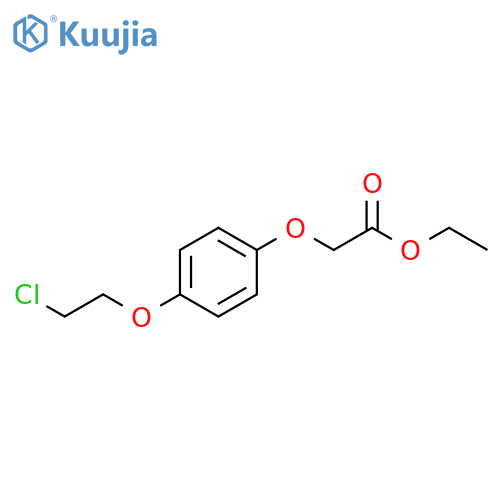

97315-40-7 structure

商品名:ethyl 2-4-(2-chloroethoxy)phenoxyacetate

CAS番号:97315-40-7

MF:C12H15ClO4

メガワット:258.698103189468

MDL:MFCD20731151

CID:5225669

PubChem ID:13569169

ethyl 2-4-(2-chloroethoxy)phenoxyacetate 化学的及び物理的性質

名前と識別子

-

- Acetic acid, 2-[4-(2-chloroethoxy)phenoxy]-, ethyl ester

- ethyl 2-4-(2-chloroethoxy)phenoxyacetate

-

- MDL: MFCD20731151

- インチ: 1S/C12H15ClO4/c1-2-15-12(14)9-17-11-5-3-10(4-6-11)16-8-7-13/h3-6H,2,7-9H2,1H3

- InChIKey: AMARAODMGYIPDK-UHFFFAOYSA-N

- ほほえんだ: C(OCC)(=O)COC1=CC=C(OCCCl)C=C1

計算された属性

- せいみつぶんしりょう: 258.0658866g/mol

- どういたいしつりょう: 258.0658866g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 8

- 複雑さ: 215

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

ethyl 2-4-(2-chloroethoxy)phenoxyacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-95246-10.0g |

ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate |

97315-40-7 | 95% | 10.0g |

$3315.0 | 2024-05-21 | |

| Chemenu | CM482710-1g |

ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate |

97315-40-7 | 95%+ | 1g |

$844 | 2023-03-10 | |

| Enamine | EN300-95246-0.1g |

ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate |

97315-40-7 | 95% | 0.1g |

$268.0 | 2024-05-21 | |

| Enamine | EN300-95246-5.0g |

ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate |

97315-40-7 | 95% | 5.0g |

$2235.0 | 2024-05-21 | |

| Enamine | EN300-95246-0.5g |

ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate |

97315-40-7 | 95% | 0.5g |

$601.0 | 2024-05-21 | |

| Enamine | EN300-95246-2.5g |

ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate |

97315-40-7 | 95% | 2.5g |

$1509.0 | 2024-05-21 | |

| Aaron | AR019TLB-1g |

ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate |

97315-40-7 | 95% | 1g |

$1084.00 | 2025-02-10 | |

| 1PlusChem | 1P019TCZ-100mg |

ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate |

97315-40-7 | 95% | 100mg |

$333.00 | 2025-03-03 | |

| 1PlusChem | 1P019TCZ-500mg |

ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate |

97315-40-7 | 95% | 500mg |

$703.00 | 2025-03-03 | |

| Aaron | AR019TLB-500mg |

ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate |

97315-40-7 | 95% | 500mg |

$852.00 | 2025-02-10 |

ethyl 2-4-(2-chloroethoxy)phenoxyacetate 関連文献

-

1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

97315-40-7 (ethyl 2-4-(2-chloroethoxy)phenoxyacetate) 関連製品

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:97315-40-7)ethyl 2-4-(2-chloroethoxy)phenoxyacetate

清らかである:99%

はかる:1g

価格 ($):500.0